An In-depth Technical Guide to 10,10'-Oxybisphenoxarsine (OBPA)
An In-depth Technical Guide to 10,10'-Oxybisphenoxarsine (OBPA)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
10,10'-Oxybisphenoxarsine (OBPA), a synthetic organoarsenic compound, is a highly effective biocide known for its broad-spectrum fungistatic and bactericidal properties. Historically marketed under trade names such as Vinyzene and Durotex, it has been extensively used as an antimicrobial preservative in a variety of polymeric and industrial materials, including flexible PVC, coatings, adhesives, and textiles, to prevent microbial degradation.[1][2][3][4] Its mechanism of action is multifactorial, involving the disruption of microbial cell membranes and inhibition of critical metabolic enzymes, largely attributed to the toxic effects of its trivalent arsenic centers.[1][5] Despite its efficacy, the use of OBPA has seen a significant decline due to regulatory pressures and safety concerns related to arsenic toxicity.[1][3][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, toxicological profile, and antimicrobial functions of OBPA, along with detailed experimental methodologies relevant to its synthesis and evaluation.
Chemical Structure and Identification
10,10'-Oxybisphenoxarsine is a heterocyclic organometallic compound. Its core structure consists of two phenoxarsine units linked by an oxygen atom bridge between the two arsenic atoms.[1] The trivalent arsenic atoms, featuring a lone pair of electrons, are key to its biological activity.[1] The aromatic rings contribute to its lipophilicity, facilitating diffusion across microbial membranes.[1]
| Identifier | Value |
| IUPAC Name | 10-phenoxarsinin-10-yloxyphenoxarsinine[1][2][7] |
| CAS Number | 58-36-6[1][2][3][6][7][8][9][10] |
| Molecular Formula | C₂₄H₁₆As₂O₃[1][7][9] |
| Canonical SMILES | C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2O[As]4C5=CC=CC=C5OC6=CC=CC=C64[1][7][9] |
| InChI Key | VCRZAKVGPJFABU-UHFFFAOYSA-N[1][7][8][9] |
| Common Synonyms | OBPA, Phenoxarsine oxide, Vinyzene, Durotex, Vinadine, DID 47[2][3][7][8][9][11][12] |
Physicochemical and Toxicological Properties
OBPA is a thermally stable crystalline solid, though technical-grade products may appear as a light yellow liquid.[1][7] It is characterized by its high lipophilicity and very low solubility in water.[1] Its organometallic nature makes it incompatible with strong acids, bases, and oxidizing agents.[1][4][8]
Table 3.1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 502.23 g/mol | [1][3][8][9] |
| Physical Appearance | Colorless or white monoclinic crystals; technical grade may be a clear light yellow liquid with a mild odor. | [1][7][8] |
| Melting Point | 180 - 185 °C | [1][3][8][10] |
| Boiling Point | ~232.5 °C | [1][8][10] |
| Water Solubility | 5 mg/L (at 20°C) | [1][3] |
| Partition Coefficient (log P) | 6.36 | [1] |
| Vapor Pressure | 5.1 x 10⁻¹² mm Hg (at 25°C) | [1] |
| Density | 1.40 - 1.42 g/cm³ | [3][8][13] |
| Decomposition Temp. | >380 °C | [1][3][11] |
Table 3.2: Toxicological Data
| Parameter | Value | Species | Source(s) |
| Acute Oral Toxicity (LD₅₀) | 35 - 50 mg/kg | Rat | [3][8][11] |
| Hazard Classification | Highly toxic via oral, dermal, and inhalation routes. Severe skin, eye, and mucous membrane irritant. Recognized carcinogen (arsenic compounds). | N/A | [1][4][5][7][11] |
| Primary Effects | Causes severe skin burns. High-dose exposure can lead to liver effects and arsenic accumulation in the liver and kidneys. | Animal Studies | [7][11][14] |
| Genotoxicity | No mutagenic activity observed. | N/A | [14] |
| Developmental Toxicity | Does not appear to cause developmental or reproductive toxicity. | N/A | [14] |
Antimicrobial Activity and Mechanism of Action
The mechanism of action is not targeted to a specific signaling pathway but is rather a multi-pronged attack on microbial cells, characteristic of heavy metal-based biocides.[5]
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Cell Membrane Disruption: The compound's lipophilic nature allows it to diffuse into and interact with microbial cell membranes, disrupting their structure. This leads to increased permeability, leakage of essential cytoplasmic contents, and ultimately cell lysis.[1][5]
-
Enzyme Inhibition: As an organoarsenic compound, OBPA is a potent enzyme inhibitor. The trivalent arsenic atoms readily react with sulfhydryl (-SH) groups found in the cysteine residues of many critical enzymes. This binding disrupts protein structure and function, inhibiting vital metabolic pathways such as cellular respiration and preventing microbial growth and reproduction.[1][5]
Experimental Protocols
Synthesis Workflow (General Protocol)
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
To quantify the antimicrobial activity of OBPA, a standard broth microdilution assay is performed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of OBPA Stock Solution: Prepare a concentrated stock solution of OBPA in a suitable solvent (e.g., DMSO) and sterilize by filtration.
-
Preparation of Microtiter Plate: Dispense sterile microbial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.
-
Serial Dilution: Create a two-fold serial dilution of the OBPA stock solution across the wells of the plate to generate a range of decreasing concentrations.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. Inoculate each well with the microbial suspension.
-
Controls: Include a positive control (microbes in medium without OBPA) to ensure growth and a negative control (medium only) to check for sterility.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of OBPA at which no visible growth (turbidity) is observed in the well.
Enzyme Inhibition Assay (General Protocol)
To investigate OBPA's effect on enzymatic activity, a general enzyme inhibition assay can be performed. The specific enzyme and substrate would depend on the target of interest (e.g., a thiol-containing enzyme like papain or a metabolic enzyme).
Methodology:
-
Reagent Preparation: Prepare a buffer solution appropriate for the enzyme's optimal activity. Prepare solutions of the target enzyme, its specific substrate, and a range of concentrations of OBPA.
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and the OBPA solution at various concentrations to the test wells. Control wells should contain the enzyme and buffer without the inhibitor.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature to allow the inhibitor (OBPA) to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Signal Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a spectrophotometer or fluorometer. The signal (e.g., absorbance) is directly proportional to the enzyme's activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each OBPA concentration relative to the uninhibited control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Applications, Safety, and Regulatory Status
OBPA's primary application has been as a highly effective, heat-stable preservative incorporated directly into materials during manufacturing.[4] It protects plastics, textiles, and coatings from microbial attack, which can cause staining, degradation, and loss of integrity.[4]
However, its utility is overshadowed by significant safety concerns. As an organoarsenic compound, OBPA is highly toxic if ingested, inhaled, or absorbed through the skin and is considered a potential carcinogen.[4][11] Due to these risks and environmental concerns, its use has been heavily restricted or discontinued (B1498344) in many regions, including the European Union.[3][6]
Conclusion
10,10'-Oxybisphenoxarsine is a potent, broad-spectrum antimicrobial agent with a well-defined chemical structure and a range of documented properties. Its historical success as a material preservative highlights its efficacy, while its toxicological profile underscores the critical importance of safety and regulatory considerations in the development and application of biocidal compounds. The methodologies described provide a framework for the synthesis and evaluation of this and similar organometallic compounds. For professionals in drug development and material science, OBPA serves as an important case study on the balance between antimicrobial performance and toxicological risk.
References
- 1. researchgate.net [researchgate.net]
- 2. Fungistatic Performance of 10,10'-Oxybisphenoxarsine in Exterior Latex and Asphalt Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Plastic & Polymers - Ultra Fresh [ultra-fresh.com]
- 4. 10,10'-Oxybisphenoxarsine | C24H16As2O3 | CID 6017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 10,10'-Oxybisphenoxarsine (EVT-308811) | 58-36-6 [evitachem.com]
- 6. specialchem.com [specialchem.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fungistatic Performance of 10,10′-Oxybisphenoxarsine in Exterior Latex and Asphalt Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phenoxarsine oxide - Hazardous Agents | Haz-Map [haz-map.com]
- 12. 10,10'-oxybisphenoxarsine (Ref: HSDB 6375) [sitem.herts.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. epa.gov [epa.gov]
